

A Technical Guide to 4-Methylanisole-d7: Properties, Metabolism, and Analytical Considerations

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Compound of Interest

Compound Name: 4-Methylanisole-d7

Cat. No.: B1460599

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Methylanisole-d7**, a deuterated analog of 4-Methylanisole. This document summarizes its key physicochemical properties, explores the metabolic pathways of its non-deuterated counterpart, and outlines relevant experimental methodologies. This guide is intended to serve as a valuable resource for professionals in research and drug development who utilize isotopically labeled compounds.

Physicochemical Properties of 4-Methylanisole-d7

4-Methylanisole-d7 is a stable, isotopically labeled form of 4-Methylanisole, where seven hydrogen atoms have been replaced with deuterium. This labeling makes it a useful tool in various analytical and research applications, particularly as an internal standard for quantitative mass spectrometry-based assays.

Property	Value
CAS Number	1036431-36-3
Molecular Formula	C ₈ H ₃ D ₇ O
Molecular Weight	129.21 g/mol

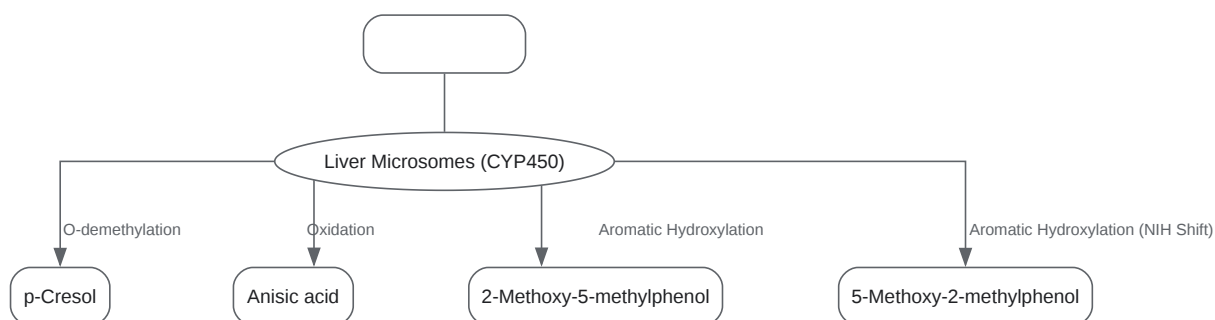
Metabolism of 4-Methylanisole

While specific metabolic studies on **4-Methylanisole-d7** are not extensively documented in publicly available literature, the metabolic fate of the non-deuterated parent compound, 4-Methylanisole, has been investigated. These studies provide a strong predictive framework for the biotransformation of its deuterated analog. The metabolism of 4-Methylanisole primarily occurs in the liver and involves several key enzymatic reactions.

In vivo studies in rats and rabbits have identified several major metabolites. The metabolic processes are primarily oxidative and involve hydroxylation and O-demethylation, mediated by liver microsomes. A notable metabolic phenomenon observed is the "NIH shift," which involves an intramolecular migration of a substituent during aromatic hydroxylation.

The primary metabolites of 4-Methylanisole include:

- p-Cresol
- Anisic acid
- 2-Methoxy-5-methylphenol
- 5-Methoxy-2-methylphenol



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Metabolic pathway of 4-Methylanisole.

Experimental Protocols: Toxicokinetic Studies

The deuterated form, **4-Methylanisole-d7**, is an ideal internal standard for quantitative analysis of 4-Methylanisole in biological matrices during toxicokinetic studies. Below is a generalized experimental protocol that can be adapted for such studies.

Objective: To determine the pharmacokinetic profile of 4-Methylanisole in a model organism (e.g., rat) following administration.

Materials:

- 4-Methylanisole (test substance)
- **4-Methylanisole-d7** (internal standard)
- Biological matrix (e.g., plasma, urine)
- Organic solvents for extraction (e.g., ethyl acetate, hexane)
- Centrifuge
- Evaporator (e.g., nitrogen evaporator)
- Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) system

Methodology:

- Dosing: Administer a known dose of 4-Methylanisole to the test subjects.
- Sample Collection: Collect biological samples (e.g., blood, urine) at predetermined time points. Process blood to obtain plasma.
- Sample Preparation:
 - To a known volume of the biological sample, add a precise amount of **4-Methylanisole-d7** solution as an internal standard.

- Perform a liquid-liquid extraction by adding an appropriate organic solvent.
- Vortex the mixture to ensure thorough mixing and then centrifuge to separate the organic and aqueous layers.
- Carefully transfer the organic layer to a clean tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a suitable solvent for instrumental analysis.
- Instrumental Analysis:
 - Inject the prepared sample into the GC-MS or LC-MS system.
 - Develop a chromatographic method to separate 4-Methylanisole and **4-Methylanisole-d7** from other matrix components.
 - Utilize the mass spectrometer to detect and quantify the parent compound and the internal standard based on their specific mass-to-charge ratios.
- Data Analysis:
 - Construct a calibration curve using known concentrations of 4-Methylanisole and a fixed concentration of **4-Methylanisole-d7**.
 - Determine the concentration of 4-Methylanisole in the biological samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
 - Plot the concentration-time data to determine key pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution).



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Workflow for a typical toxicokinetic study.

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